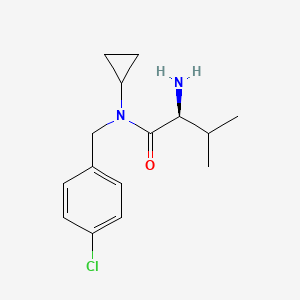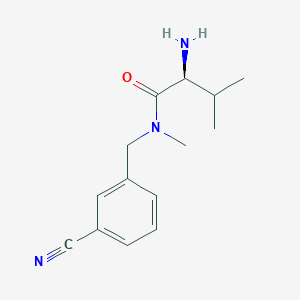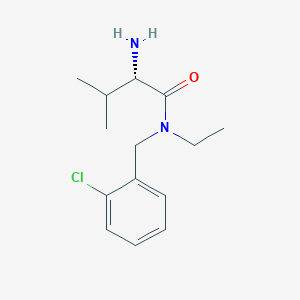
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyano group, an amino group, and a benzyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide typically involves the following steps:
Formation of the Benzyl Bromide Intermediate: Benzyl bromide can be synthesized by bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with a suitable amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for the bromination step, which can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is relevant for the treatment of type 2 diabetes mellitus.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest in biochemical research.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as DPP-4. The compound binds to the active site of the enzyme, inhibiting its activity and thereby regulating glucose metabolism . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a different structural scaffold.
Vildagliptin: A similar compound with a different substitution pattern on the benzyl group.
Saxagliptin: Features a different core structure but similar inhibitory activity against DPP-4.
Uniqueness
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for DPP-4 compared to other inhibitors .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-8-6-5-7-12(13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFRQIYPDQUOW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide](/img/structure/B7864994.png)

![(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7865007.png)

